(S)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate is an organic compound with the molecular formula and a molecular weight of 250.29 g/mol. It is classified under the category of piperazine derivatives, which are known for their diverse biological activities. This compound is identified by its CAS number 930837-02-8 and has several synonyms, including (S)-1-Cbz-3-(Hydroxymethyl)piperazine and benzyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate .
The synthesis of (S)-benzyl 3-(hydroxymethyl)piperazine-1-carboxylate can be achieved through various methods. One notable method involves the reaction of N-(benzyloxycarbonyloxy)succinimide with (S)-2-hydroxymethyl-piperazine. This reaction typically requires specific conditions such as temperature control and the presence of catalysts to facilitate the formation of the desired product .
(S)-benzyl 3-(hydroxymethyl)piperazine-1-carboxylate can undergo various chemical reactions typical of piperazine derivatives. These include:
The reactivity of this compound allows it to participate in nucleophilic substitutions, particularly involving the hydroxymethyl group, which can be replaced or modified under appropriate conditions.
The mechanism of action for (S)-benzyl 3-(hydroxymethyl)piperazine-1-carboxylate primarily involves its interaction with biological receptors. Piperazine derivatives are known to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in various physiological processes.
(S)-benzyl 3-(hydroxymethyl)piperazine-1-carboxylate has several scientific applications:
This compound exemplifies the versatility and significance of piperazine derivatives in medicinal chemistry and related fields, highlighting its potential for further research and application in drug development.
The synthesis of enantiomerically pure (S)-benzyl 3-(hydroxymethyl)piperazine-1-carboxylate predominantly employs chiral pool strategies or catalytic asymmetric methods to establish the correct stereochemistry. A documented solution-phase approach utilizes (S)-2-hydroxymethyl-piperazine as the chiral precursor, reacting with N-(benzyloxycarbonyloxy)succinimide (CBZ-OSu) in a ternary solvent system comprising acetonitrile (CH₃CN), dimethylacetamide (DMA), and water (1:0.3:0.7 ratio) at 0–20°C. This method achieves quantitative yield (256 mg from 207 mg precursor) within 15 minutes while preserving stereochemical integrity, as confirmed by HPLC retention time (1.082 min) and mass spectrometry ([M+H]⁺: 251) [1] [5].
For industrial-scale production, resolution techniques involving diastereomeric salt formation with (S)-camphorsulfonic acid provide >98% enantiomeric excess (ee). However, this method suffers from atom inefficiency due to the discard of the unwanted enantiomer. Alternatively, enzymatic desymmetrization of piperazine-1,4-dicarboxylates using lipase B from Candida antarctica enables enantioselective mono-hydrolysis, yielding the (S)-monoacid precursor with 90–92% ee [2].
Table 1: Comparative Stereoselective Synthetic Routes
Method | Chiral Source | Yield (%) | ee (%) | Reaction Time |
---|---|---|---|---|
CBZ-OSu Coupling | (S)-2-hydroxymethyl-piperazine | ~95 | >99 | 15 minutes |
Enzymatic Resolution | Racemic piperazine diester | 40–45 | 90–92 | 12–24 hours |
Diastereomeric Salt | (S)-Camphorsulfonic acid | 35–38 | >98 | 6–8 hours |
The secondary amines within piperazine rings necessitate sequential protection to achieve regioselective functionalization. For (S)-benzyl 3-(hydroxymethyl)piperazine-1-carboxylate, the benzyloxycarbonyl (Cbz) group serves as the primary N-protecting group due to its orthogonality to the hydroxymethyl function and ease of removal via hydrogenolysis. A key advantage is the chemoselectivity observed during Cbz installation: Under weakly basic conditions (saturated NaHCO₃), the piperazine nitrogen adjacent to the stereogenic center is selectively protected without O-alkylation of the hydroxymethyl group [1] [4].
Tert-butyldicarbonate (Boc) represents an alternative protecting group for industrial syntheses of analogous compounds. However, Boc removal requires acidic conditions (e.g., trifluoroacetic acid), which may compromise acid-sensitive functionalities. The stability of Cbz under basic conditions makes it preferable for hydroxymethyl-containing derivatives. Following functionalization, mild deprotection using catalytic hydrogenation (Pd/C, H₂ atmosphere) cleanly removes the Cbz group without racemization or reduction of the hydroxymethyl moiety [2] [4].
Enantioselective introduction of the hydroxymethyl group leverages transition-metal catalysis or organocatalysts. A patented route employs copper chromite catalysts (Cu₂Cr₂O₅) for the asymmetric reduction of ethyl (S)-1-benzylpiperazine-2-carboxylate, yielding the corresponding alcohol with 85% ee. Subsequent Cbz protection furnishes the title compound, though this multi-step approach reduces overall yield to 60–65% [2].
Chiral auxiliaries offer improved stereocontrol: (S)-Glycidol undergoes regioselective ring-opening with piperazine under nickel-catalyzed conditions, installing the hydroxymethyl group with >99% ee. This method’s limitation lies in the purification challenges associated with glycidol-derived byproducts. Recent advances utilize Jacobsens thiourea catalysts for the kinetic resolution of racemic hydroxymethyl piperazines via acylation, achieving 97% ee but requiring stoichiometric acylating agents [2] [4].
Table 2: Catalytic Systems for Hydroxymethyl Group Installation
Catalyst | Substrate | ee (%) | Reaction Conditions | Limitations |
---|---|---|---|---|
Copper chromite | Ethyl piperazine-2-carboxylate | 85 | H₂ (50 psi), ethanol, 25°C | Moderate ee, high pressure |
Nickel(II)/DIAMINE | (S)-Glycidol + piperazine | >99 | 80°C, 5 hours | Tedious byproduct removal |
Thiourea organocatalyst | Racemic alcohol | 97 | Ac₂O, dichloromethane, -40°C | Low yield (≤45%) |
Solution-phase synthesis dominates current production due to operational simplicity and high yields. The aforementioned CBZ-OSu coupling in CH₃CN/DMA/H₂O exemplifies this approach, enabling rapide reaction kinetics (15 minutes) and straightforward workup (aqueous extraction, concentration). This method facilitates gram-scale synthesis without specialized equipment, though solvent-intensive purification (multiple EtOAc washes) poses environmental and cost concerns [1] [5].
Solid-phase techniques using Wang resin-linked piperazines remain exploratory but offer theoretical advantages for parallel synthesis. Immobilization via the piperazine nitrogen permits hydroxymethyl group functionalization under anhydrous conditions, minimizing hydrolysis. Cleavage with trifluoroacetic acid/ dichloromethane (1:99) provides the target compound in 70–75% yield over three steps, albeit with lower enantiopurity (90–92% ee) due to resin-induced stereochemical erosion. While attractive for library generation, solid-phase methods exhibit inferior scalability and higher costs per gram than solution-phase routes [4].
Hybrid approaches employing soluble polymer supports (e.g., polyethylene glycol) aim to combine the advantages of both methods. Initial results show comparable yields (85%) and ee (98%) to solution-phase synthesis but require optimization for industrial adoption.
Table 3: Synthesis Platform Comparison
Parameter | Solution-Phase | Solid-Phase | Hybrid (PEG-Supported) |
---|---|---|---|
Typical Yield | 90–95% | 70–75% | 80–85% |
Enantiomeric Excess | >99% | 90–92% | 97–98% |
Purification Complexity | Moderate (extraction) | High (cleavage, filtration) | Moderate (precipitation) |
Scalability | Multi-kilogram | Milligram to gram | Gram scale |
Cost Efficiency | High | Low | Moderate |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7